BenchChemオンラインストアへようこそ!

1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Chloride channel modulation Cystic fibrosis pharmacology hIK1 (KCa3.1) potassium channel

1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 86465-39-6, molecular formula C9H10N2O2, molecular weight 178.19 g/mol) is a 1,6-disubstituted benzimidazol-2-one derivative bearing a methoxy group at the N1 position and a methyl substituent at the C6 position of the fused phenyl ring. This scaffold belongs to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class, a privileged pharmacophore extensively explored across multiple therapeutic target families including non-nucleoside HIV-1 reverse transcriptase (RT) inhibition, chloride channel modulation, respiratory syncytial virus (RSV) fusion inhibition, and sigma receptor binding.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12828146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)N2OC
InChIInChI=1S/C9H10N2O2/c1-6-3-4-7-8(5-6)11(13-2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
InChIKeyNDRCJOWUEHPNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 86465-39-6): A Dual-Substituted Benzimidazol-2-one Scaffold for Structure-Activity Investigations


1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 86465-39-6, molecular formula C9H10N2O2, molecular weight 178.19 g/mol) is a 1,6-disubstituted benzimidazol-2-one derivative bearing a methoxy group at the N1 position and a methyl substituent at the C6 position of the fused phenyl ring . This scaffold belongs to the 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) class, a privileged pharmacophore extensively explored across multiple therapeutic target families including non-nucleoside HIV-1 reverse transcriptase (RT) inhibition, chloride channel modulation, respiratory syncytial virus (RSV) fusion inhibition, and sigma receptor binding [1][2][3]. The N1-methoxy/C6-methyl substitution pattern represents a structurally defined point within the SAR landscape of this class whose quantitative differentiation from other substitution patterns is critical for target-specific lead optimization.

Why 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one Cannot Be Interchanged with Other Benzimidazol-2-one Analogs


Structure-activity relationship (SAR) studies conducted across 30 benzimidazolone derivatives have established that both the N1 substituent identity and the C5/C6 ring substitution pattern independently and cooperatively control biological potency, target engagement, and selectivity [1]. In the chloride channel activator series, replacement of the N1-ethyl group of 1-EBIO with alternative alkyl substituents resulted in measurable potency loss, while halogen or substituent modifications at the 5 and 6 positions produced up to 100-fold differences in patch-clamp hIK1 activity [1]. Similarly, in the HIV-1 NNRTI series, N1-arylsulfonyl benzimidazolones demonstrated antiretroviral activity comparable to efavirenz [2], while related N1-substituted variants exhibited nanomolar potency against both wild-type and K103N mutant RT enzymes with divergent resistance profiles [3]. The specific N1-methoxy/C6-methyl pairing in the target compound occupies a defined coordinate within this multidimensional SAR map. Simple interchange with positional isomers (e.g., 6-methoxy-1-methyl analog CAS 15965-70-5) or differentially substituted derivatives (e.g., 5,6-dichloro-1-ethyl analog DCEBIO) predictably alters hydrogen-bonding capacity, electronic distribution, and steric profile at the binding interface, rendering generic substitution scientifically invalid without target-specific, side-by-side comparative data.

Quantitative Differentiation Evidence for 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one Against Comparable Benzimidazol-2-one Analogs


N1-Methoxy vs. N1-Ethyl Substitution: Hydrogen Bonding and Conformational Distinction in Chloride Channel Modulation

SAR analysis by Singh et al. demonstrated that the N1-ethyl substituent and N3-hydrogen pairing are critical for hIK1 K+ channel activation in the benzimidazolone chloride secretagogue series; substitution with other alkyl groups at N1 resulted in measurable potency loss [1]. The target compound's N1-methoxy group introduces an oxygen atom capable of acting as a hydrogen-bond acceptor — a functionality absent in the benchmark 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) — while retaining N3-H availability. This additional H-bonding capacity alters both the conformational preference and the interaction profile at the N1-binding subpocket compared to 1-EBIO and DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) [1]. Among 30 benzimidazolone derivatives evaluated, the most potent compound (DCEBIO) achieved several-fold improvement over 1-EBIO in 86Rb+ uptake, 20-fold improvement in T84 monolayer short-circuit current (Isc), and approximately 100-fold enhancement in patch-clamp hIK1 activity [1]. The 1-EBIO baseline required concentrations of 0.6–1 mM to stimulate chloride secretion [1]. The N1-methoxy/ C6-methyl pairing in the target compound establishes a distinct starting point for systematic potency optimization relative to the extensively characterized N1-ethyl/ C5,C6-dichloro paradigm.

Chloride channel modulation Cystic fibrosis pharmacology hIK1 (KCa3.1) potassium channel

C6-Methyl vs. C5,C6-Dichloro Substitution: Lipophilicity and Metabolic Stability Differentiation

The C6-methyl group in the target compound represents a fundamentally different electronic and steric profile compared to the C5,C6-dichloro substitution of DCEBIO. The chloro substituents of DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) increase both molecular weight (231.08 g/mol vs. 178.19 g/mol) and lipophilicity, while introducing potential sites for glutathione conjugation metabolism and CYP450-mediated oxidative dehalogenation [1]. The target compound's single C6-methyl substituent, while providing modest lipophilicity enhancement over the unsubstituted core (calculated logP 0.87532 for the 3-hydroxy-6-methyl analog [2]), avoids the metabolic liabilities associated with polyhalogenated aromatic systems. The absence of a C5 substituent also maintains an unoccupied position for further functionalization in lead optimization, a synthetic advantage over the fully substituted 5,6-dichloro system [1].

Drug metabolism CYP450 oxidative metabolism Lipophilicity (logP) Physicochemical property comparison

Positional Isomer Differentiation: 1-Methoxy-6-methyl vs. 6-Methoxy-1-methyl Benzimidazol-2-one (CAS 15965-70-5)

The target compound (1-methoxy-6-methyl, CAS 86465-39-6) and its positional isomer (6-methoxy-1-methyl, CAS 15965-70-5) represent structurally distinct regioisomers with identical molecular formulae (C9H10N2O2) but fundamentally different substitution topology . In the target compound, the methoxy group at N1 directly modifies the lactam nitrogen environment, affecting N1-substituent-dependent target interactions that are critical for benzimidazolone bioactivity across multiple target families [1][2]. In the 6-methoxy-1-methyl isomer, the methoxy group resides on the phenyl ring as an electron-donating substituent, while N1 carries a methyl group, generating a different electronic distribution and hydrogen-bonding topology at the N1-binding interface. SAR studies on benzimidazol-2-one RSV inhibitors have demonstrated broad tolerance for substituent size and functionality at the benzimidazol-2-one vector, with activity critically dependent on the specific substitution pattern [2]. The N1 position in particular has been established as essential for activity: in chloride channel activation, the N1-ethyl/N3-hydrogen pairing is critical and other N1-alkyl groups are not tolerated without potency loss [1].

Positional isomerism Benzimidazolone SAR Regioisomer differentiation N1 vs. C6 substitution

N1-Methoxy Benzimidazolone as a Distinct Scaffold for Kinase and CNS Target Exploration: Structural Rationale

The benzimidazol-2-one scaffold has been broadly exploited for kinase inhibitor design and CNS target engagement [1][2]. In the sigma receptor field, benzannulated derivatives of related heterocyclic systems demonstrated high sigma-1 receptor affinity (Ki = 0.6–10.3 nM) with good sigma-2/sigma-1 subtype selectivity and no cytotoxicity in SY5Y human neuroblastoma cells [1]. The N1-methoxy group in the target compound represents a structural feature that differentiates it from all clinically precedented benzimidazolone-based therapeutics (e.g., flibanserin, which contains a trifluoromethylphenyl-substituted benzimidazolone core) [3]. The N1-methoxy substituent, being relatively compact, preserves rotational freedom while introducing a hydrogen-bond acceptor that may engage polar residues in solvent-exposed regions of kinase hinge-binding motifs or sigma receptor binding pockets. This substitution pattern is distinct from the N1-arylsulfonyl benzimidazolone NNRTI template described by Barreca et al., where compound 3 demonstrated antiretroviral activity similar to efavirenz and greater than nevirapine [4].

Kinase inhibition CNS drug discovery Sigma receptor Benzimidazol-2-one pharmacophore

Lack of Published Head-to-Head Bioactivity Data for 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one: Assessment and Procurement Implications

A systematic search of the peer-reviewed literature via PubMed, SciFinder, and Google Scholar, as well as patent databases, found no published quantitative biological activity data (e.g., IC50, EC50, Ki, cell-based assay results) for 1-methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 86465-39-6) as of the current evidence cutoff . This absence of direct bioactivity data is itself a differentiating feature: the compound represents an experimentally underexplored substitution pattern within a well-validated pharmacophore class. By contrast, the N1-ethyl (1-EBIO; EC50 0.6–1 mM for chloride secretion) [1], N1-ethyl-5,6-dichloro (DCEBIO; ~100-fold more potent than 1-EBIO in hIK1 patch-clamp) [1], and N1-arylsulfonyl (HIV NNRTI compound 3; antiretroviral activity comparable to efavirenz) [2] benzimidazolone variants are extensively characterized. For procurement decision-making, this evidence gap means the compound's primary current value lies in its use as a SAR probe or synthetic intermediate rather than as a bioactive reference standard. The CAS 86465-39-6 designation, confirmed molecular formula C9H10N2O2, and molecular weight 178.19 g/mol should be verified against the supplier's certificate of analysis to ensure correct regioisomer identity .

Data gap assessment Prospective screening Compound sourcing SAR exploration

Recommended Application Scenarios for 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one Based on Quantitative Differentiation Evidence


Chloride Channel Modulator Lead Optimization: N1-Methoxy SAR Probe Exploring H-Bond Acceptor Effects at the hIK1 (KCa3.1) Binding Site

The target compound serves as a structurally defined SAR probe to systematically investigate the effect of introducing an N1 hydrogen-bond acceptor (methoxy oxygen) on hIK1 potassium channel modulation, building on the foundational work of Singh et al. that established the critical role of N1 substitution for benzimidazolone chloride secretagogue activity [1]. Researchers can benchmark this N1-methoxy/C6-methyl variant against the reference compound 1-EBIO (EC50 0.6–1 mM) and DCEBIO (~100-fold more potent than 1-EBIO in patch-clamp) to quantify the contribution of N1 H-bond acceptor capacity to hIK1 activation potency [1]. The C6-methyl group provides a defined lipophilic contact baseline against which 5,6-disubstituted analogs (e.g., dichloro, dimethyl) can be compared.

HIV-1 NNRTI Scaffold Diversification: Exploring N1-Methoxy vs. N1-Arylsulfonyl Benzimidazolone Templates Against Wild-Type and K103N Mutant RT

The N1-methoxy substitution in the target compound defines an unexplored quadrant of the N1-substituted benzimidazolone NNRTI SAR landscape described by Barreca et al. and Monforte et al. [2][3]. Unlike the N1-arylsulfonyl template (compound 3 with antiretroviral activity comparable to efavirenz) [2], the compact N1-methoxy group may offer distinct resistance profiles against clinically relevant RT mutations, particularly K103N, which is a key determinant of NNRTI efficacy [3]. The compound can be evaluated in enzymatic RT inhibition assays and MT4 cell-based HIV-1 replication assays alongside efavirenz and nevirapine as clinical benchmarks.

Regioisomer-Controlled Combinatorial Library Design Using 1-Methoxy-6-methyl Benzimidazol-2-one as a Core Scaffold

The target compound (CAS 86465-39-6) and its positional isomer 6-methoxy-1-methyl-benzimidazol-2-one (CAS 15965-70-5) can be used as a matched molecular pair to systematically dissect the contribution of N1-methoxy vs. C6-methoxy substitution to bioactivity across multiple target families [4]. This regioisomer pair controls for molecular weight, logP, and heavy atom count while isolating the structural variable of substitution topology, enabling SAR interpretation in RSV fusion inhibition (Yu et al. benzimidazolone scaffold) [4], sigma receptor binding, or kinase hinge-binding assays. Both isomers share the same molecular formula (C9H10N2O2, MW 178.19) and can be sourced with orthogonal analytical verification to exclude cross-contamination.

Synthetic Intermediate for Further N3-Functionalization: A Route to Novel 1,3,6-Trisubstituted Benzimidazol-2-one Derivatives

The target compound retains an unsubstituted N3-H position that is available for further alkylation, acylation, sulfonylation, or arylation, enabling access to 1,3,6-trisubstituted benzimidazol-2-one analogs with potential kinase inhibitory, antiviral, or CNS activity [1][2]. The N1-methoxy group is stable under standard N3-alkylation conditions (contrasting with N1-ester or N1-sulfonyl analogs that may undergo concurrent solvolysis), and the C6-methyl group provides a defined steric and electronic reference point. This N3-derivatization strategy mirrors the synthetic approach validated for flibanserin synthesis via decarbonylative ring contraction of quinoxalinediones to N-alkyl-substituted benzimidazol-2-ones [5], extending the accessible chemical space beyond currently patented 1,3-disubstituted benzimidazolone compositions of matter.

Quote Request

Request a Quote for 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.